molecular formula C17H14BrFN4O2 B2602264 N-(4-bromo-2-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide CAS No. 880811-97-2

N-(4-bromo-2-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide

Cat. No.: B2602264
CAS No.: 880811-97-2
M. Wt: 405.227
InChI Key: JZIAPKWWJDQAFX-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzotriazine Core: Starting with a suitable precursor, such as an aniline derivative, the benzotriazine core can be synthesized through cyclization reactions.

    Introduction of the Butanamide Side Chain: The butanamide side chain can be introduced via amide bond formation, often using coupling reagents like EDCI or DCC.

    Halogenation and Fluorination:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide would depend on its specific biological target. Generally, benzotriazine derivatives can interact with enzymes, receptors, or DNA, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide
  • N-(4-bromo-2-methylphenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is unique due to the specific combination of bromine and fluorine substituents, which can influence its chemical reactivity and biological activity. The presence of the benzotriazine core also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN4O2/c18-11-7-8-15(13(19)10-11)20-16(24)6-3-9-23-17(25)12-4-1-2-5-14(12)21-22-23/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIAPKWWJDQAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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